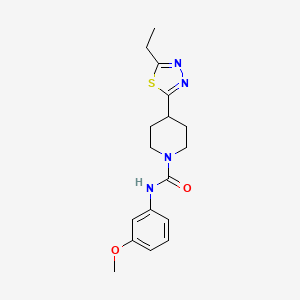

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-3-15-19-20-16(24-15)12-7-9-21(10-8-12)17(22)18-13-5-4-6-14(11-13)23-2/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAPYIWDGGJRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions, followed by cyclization.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative.

Introduction of the Methoxyphenyl Group: The final step involves coupling the intermediate with 3-methoxyphenyl isocyanate under controlled conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-

Biological Activity

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative featuring a thiadiazole moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of both the thiadiazole and piperidine rings suggests a diverse interaction profile with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂S |

| Molecular Weight | 336.42 g/mol |

| LogP | 2.45 |

| Solubility | Soluble in DMSO |

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

Case Study:

In a comparative study of piperidine derivatives, it was found that those containing electron-donating groups showed enhanced antibacterial activity. The compound demonstrated promising results in vitro, suggesting its potential as a lead compound for further development .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. Similar piperidine derivatives have been reported to show MIC values ranging from 3.125 to 100 mg/mL against various fungal strains .

Table: Antifungal Activity of Related Compounds

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Piperidine Derivative A | C. albicans | 3.125 |

| Piperidine Derivative B | Aspergillus niger | 50 |

| 4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide | C. albicans | TBD |

Antitumor Activity

Emerging studies suggest that thiadiazole derivatives possess antitumor activities. For example, compounds similar to the one under investigation have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Research Findings:

In vitro studies demonstrated that the compound significantly inhibited cancer cell proliferation in assays involving breast and colon cancer cell lines. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their pharmacological activities, and distinguishing features:

Key Structural Comparisons

Thiadiazole Substitution :

- The 5-ethyl-1,3,4-thiadiazole group is a critical electron-deficient domain, enhancing interactions with enzymes or receptors. This group is shared across analogs but differs in adjacent substituents (e.g., valproate chain in VPZ vs. piperidine in the target compound) .

- Replacement with 1,2,4-thiadiazole (Molecule 20) alters electronic properties and binding specificity .

Piperidine-Carboxamide Backbone: The piperidine ring in the target compound may improve metabolic stability and blood-brain barrier penetration compared to valproate-based analogs (e.g., VPZ) .

3-Methoxyphenyl Group: This substituent is rare in the analogs reviewed.

Pharmacological and Physicochemical Properties

- Anticancer Activity : Compound 4y () demonstrates that ethyl-thiadiazole derivatives can exhibit potent cytotoxicity, with IC50 values surpassing cisplatin. The target compound’s piperidine group may enhance cellular uptake or modulate aromatase inhibition .

- Anti-Epileptic Potential: VPZ () underscores the role of ethyl-thiadiazole in seizure prevention. The target compound’s 3-methoxyphenyl group could influence GABAergic or ion channel modulation .

- Solubility : VPZ’s poor aqueous solubility (93–94°C melting point, ) is a limitation. Structural differences in the target compound (piperidine vs. valproate chain) may improve solubility, though experimental data are needed .

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with reagents like POCl₃ under reflux (90°C, 3 hours), followed by purification via chromatography . Key intermediates, such as the thiadiazole ring and piperidine-carboxamide moieties, are characterized using ¹H/¹³C NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

- ¹H/¹³C NMR : Identifies aromatic protons (e.g., 3-methoxyphenyl at δ 6.7–7.3 ppm) and aliphatic signals (piperidine CH₂ groups at δ 1.5–3.0 ppm) .

- IR spectroscopy : Confirms carboxamide C=O stretching (~1650 cm⁻¹) and thiadiazole C=N bonds (~1550 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 415) .

Q. What initial biological screening assays are recommended?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

- Enzyme inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may reduce side reactions during piperidine coupling .

- Temperature control : Lowering reflux temperature (70–80°C) minimizes decomposition of heat-sensitive intermediates .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardized assays : Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols to reduce variability .

- Dose-response validation : Compare IC₅₀ values under controlled pH and serum conditions to isolate compound-specific effects .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and antimicrobial activity) .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina with PDB: 1ATP) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software) .

- QSAR modeling : Relate substituent electronegativity (e.g., 3-methoxyphenyl) to activity trends .

Q. How to design derivatives with enhanced activity while maintaining solubility?

- SAR studies : Replace the 5-ethyl group on the thiadiazole with hydrophilic groups (e.g., -OH or -NH₂) .

- Prodrug strategies : Introduce phosphate esters on the piperidine ring to improve aqueous solubility .

- Co-crystallization : Screen with cyclodextrins or PEG-based excipients to enhance bioavailability .

Q. What strategies mitigate instability under varying pH and temperature?

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-dependent studies : Use buffer systems (pH 1–10) to identify labile bonds (e.g., carboxamide hydrolysis at pH < 3) .

- Light protection : Store in amber vials to prevent photodegradation of the thiadiazole ring .

Q. How to elucidate the mechanism of action through proteomic profiling?

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- Phosphoproteomics : Compare phosphorylation patterns in treated vs. untreated cells (e.g., using LC-MS/MS) .

- RNA-seq : Identify differentially expressed genes post-treatment to map signaling pathways .

Q. What analytical techniques quantify trace impurities from synthesis?

- HPLC-DAD : Detect and quantify residual solvents (e.g., DMF) or unreacted intermediates with ≥95% purity thresholds .

- LC-MS/MS : Identify isomeric byproducts (e.g., regioisomeric thiadiazoles) using fragmentation patterns .

- Elemental analysis : Verify stoichiometry (C, H, N, S) to confirm absence of inorganic contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.